REACTION_CXSMILES
|
[CH2:1]([N+:3]1([O-])[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[C:4]1=[O:14])[CH3:2].C[Si]([C:20]#[N:21])(C)C.CN(C)C(Cl)=O>[N+](CC)([O-])=O>[CH2:1]([N:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([C:20]#[N:21])[CH:9]=2)[C:4]1=[O:14])[CH3:2]
|
Name
|
1-Ethyl-3-(4-pyridyl)-2-imidazolidinone N-oxide
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
C(C)[N+]1(C(N(CC1)C1=CC=NC=C1)=O)[O-]
|
Name
|
nitroethane
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
WASH
|
Details
|
The fractions eluted with ethyl acetate-hexane (5:1
|
Type
|
CUSTOM
|
Details
|
v/v) were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized from tetrahydrofuran-hexane
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(N(CC1)C1=CC(=NC=C1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |